molecular formula C9H6N2O4 B1669634 7-Nitroindole-2-carboxylic acid CAS No. 6960-45-8

7-Nitroindole-2-carboxylic acid

Cat. No. B1669634
CAS RN: 6960-45-8
M. Wt: 206.15 g/mol
InChI Key: BIUCOFQROHIAEO-UHFFFAOYSA-N
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Description

7-Nitroindole-2-carboxylic acid, also known as CRT0044876, is a potent and selective APE1 inhibitor . It has a molecular formula of C9H6N2O4 and a molecular weight of 206.15 .


Molecular Structure Analysis

The molecular structure of 7-Nitroindole-2-carboxylic acid consists of a nitro group (-NO2) attached to the 7th position of the indole ring and a carboxylic acid group (-COOH) attached to the 2nd position .


Physical And Chemical Properties Analysis

7-Nitroindole-2-carboxylic acid is a yellow crystalline solid with a melting point of 260-261 °C and a boiling point of 344.99°C (rough estimate). It has a density of 1.4588 (rough estimate) and is insoluble in water .

Scientific Research Applications

Biochemistry - Inhibitor Study of Human AP Endonuclease 1 (APE1)

  • Summary of Application : 7-Nitroindole-2-carboxylic acid, also known as CRT0044876, has been used in the study of APE1, an enzyme that processes DNA lesions . This compound is of interest due to its small size, reported potency, and widespread use for studying APE1 .
  • Methods of Application : The study used structural, biophysical, and biochemical methods to characterize CRT0044876 and other inhibitors . NMR chemical shift perturbation (CSP) experiments were conducted to show that CRT0044876 and three similar indole-2-carboxylic acids bind a pocket distal from the APE1 active site . A crystal structure was also obtained to confirm these findings .
  • Results or Outcomes : The study found that the binding of indole-2-carboxylic acids at the remote pocket does not inhibit APE1 repair activity . It was also found that these compounds form colloidal aggregates that could bind (sequester) APE1, causing nonspecific inhibition .

Protein Kinase Inhibitors

  • Summary of Application : 7-Nitroindole-2-carboxylic acid can be used as a reactant for the preparation of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of specific protein kinases can be therapeutic in conditions such as cancer and inflammatory diseases .
  • Methods of Application : The specific methods of application would depend on the type of protein kinase being targeted and the desired outcome of the inhibition. Typically, this would involve biochemical assays to test the inhibitory activity of the compound .
  • Results or Outcomes : The outcomes would vary depending on the specific protein kinase targeted and the disease state being treated. In general, successful inhibition of a protein kinase could result in altered cell signaling and potential therapeutic benefits .

Potential Fructose 1,6-bisphosphatase Inhibitors

  • Summary of Application : 7-Nitroindole-2-carboxylic acid can also be used in the synthesis of potential fructose 1,6-bisphosphatase inhibitors . Fructose 1,6-bisphosphatase is an enzyme involved in glucose metabolism, and its inhibition has been explored as a potential treatment for type 2 diabetes .
  • Methods of Application : This would involve chemical synthesis of the inhibitor compound, followed by biochemical assays to test its inhibitory activity .
  • Results or Outcomes : Successful inhibition of fructose 1,6-bisphosphatase could potentially lead to decreased hepatic glucose production, a therapeutic goal in the treatment of type 2 diabetes .

Factor Xa Inhibitors

  • Summary of Application : 7-Nitroindole-2-carboxylic acid can be used in the synthesis of potential Factor Xa inhibitors . Factor Xa is an enzyme involved in blood coagulation, and its inhibition has been explored as a potential treatment for thrombotic diseases .
  • Methods of Application : This would involve chemical synthesis of the inhibitor compound, followed by biochemical assays to test its inhibitory activity .
  • Results or Outcomes : Successful inhibition of Factor Xa could potentially lead to decreased blood clot formation, a therapeutic goal in the treatment of thrombotic diseases .

Antagonist of the Mineralocorticoid Receptor

  • Summary of Application : 7-Nitroindole-2-carboxylic acid can also be used in the synthesis of potential antagonists of the mineralocorticoid receptor . The mineralocorticoid receptor is a hormone receptor that regulates electrolyte balance, and its antagonism has been explored as a potential treatment for conditions such as hypertension and heart failure .
  • Methods of Application : This would involve chemical synthesis of the antagonist compound, followed by biochemical assays to test its antagonistic activity .
  • Results or Outcomes : Successful antagonism of the mineralocorticoid receptor could potentially lead to altered electrolyte balance and potential therapeutic benefits in conditions such as hypertension and heart failure .

Antitumor Sulfonamides

  • Summary of Application : 7-Nitroindole-2-carboxylic acid can be used in the synthesis of potential antitumor sulfonamides . Sulfonamides are a class of compounds that have been explored for their potential antitumor activity .
  • Methods of Application : This would involve chemical synthesis of the sulfonamide compound, followed by in vitro and in vivo assays to test its antitumor activity .
  • Results or Outcomes : Successful synthesis and testing of an antitumor sulfonamide could potentially lead to the discovery of a new therapeutic agent for the treatment of cancer .

Safety And Hazards

7-Nitroindole-2-carboxylic acid is considered hazardous. It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Much effort has focused on developing specific inhibitors of APE1, which could have important applications in basic research and potentially lead to clinical anticancer agents . The study of 7-Nitroindole-2-carboxylic acid and its effects on APE1 could provide valuable insights into the development of new therapeutic strategies.

properties

IUPAC Name

7-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUCOFQROHIAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064520
Record name 1H-Indole-2-carboxylic acid, 7-nitro-
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-Nitroindole-2-carboxylic acid

CAS RN

6960-45-8
Record name 7-Nitro-1H-indole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, 7-nitro-
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Record name 7-Nitroindole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, 7-nitro-
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Record name 7-nitro-1H-indole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Commercially available ethyl 7-nitroindole-2-carboxylate (500 mg, 2.14 mmol) was dissolved in a solvent mixture of tetrahydrofuran and water (1:1, 20 mL). Lithium hydroxide hydrate (448 mg, 10.7 mmol) was added thereto, and the mixture was stirred for 8 h at room temperature. 1N-hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and filtered. The filtrate was distilled under reduced pressure to give the title compound.
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20 mL
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448 mg
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Synthesis routes and methods II

Procedure details

7-Nitro-1H-indole-2-carboxylic acid methyl ester (13 g, 59 mmol) prepared in Preparation 17 was dissolved in a solvent mixture of tetrahydrofuran and water (1:1, 300 mL), to which was added 1N aqueous sodium hydroxide solution (180 mL, 177 mmol). The mixture was stirred for 3 h at room temperature, and excess 6N hydrochloric acid solution was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed by distillation under reduced pressure, and the residue was dried to give the title compound (12 g, Yield 99%).
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13 g
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180 mL
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300 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

Methyl 7-nitroindole-2-carboxylate (13 g, 59 mmol) prepared in Preparation 8 was dissolved in a solvent mixture of tetrahydrofuran and water (1:1, 300 ml), and 1N aqueous sodium hydroxide solution (180 ml, 177 mmol) was added thereto. The mixture was stirred for 3 h at room temperature, excess 6N hydrochloric acid solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. The filtrate was distilled under reduced pressure to give 7-nitro-1H-indole-2-carboxylic acid (12 g, Yield 99%).
Quantity
13 g
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180 mL
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300 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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